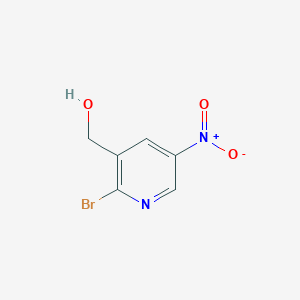

(2-Bromo-5-nitropyridin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Bromo-5-nitropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the second position, a nitro group at the fifth position, and a hydroxymethyl group at the third position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitropyridin-3-yl)methanol typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method starts with the bromination of 3-hydroxymethylpyridine to obtain 2-bromo-3-hydroxymethylpyridine. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine at position 2 undergoes substitution due to activation by the electron-withdrawing nitro group (position 5) and resonance effects from the pyridine ring.

Key Findings :

-

Bromine substitution is highly efficient in cross-coupling reactions, enabling C–C and C–N bond formation .

-

Steric hindrance from the hydroxymethyl group may require optimized ligand systems (e.g., XPhos) for coupling efficiency .

Reduction of the Nitro Group

The nitro group at position 5 can be selectively reduced to an amine under controlled conditions.

| Reducing System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Rh/C, hydrazine monohydrate | THF, 23°C | (2-Bromo-5-aminopyridin-3-yl)methanol | 88% | |

| H₂, Pd/C | MeOH, 50 psi | Partially reduced intermediates (hydroxylamines) | 75% |

Notes :

-

Over-reduction or side reactions occur at elevated temperatures (>40°C) .

-

The hydroxymethyl group remains intact under these conditions.

Functionalization of the Hydroxymethyl Group

The primary alcohol at position 3 can be oxidized, protected, or converted into leaving groups.

Applications :

-

The tosylate derivative facilitates nucleophilic displacement (e.g., with amines or thiols) .

-

Silyl protection enables selective bromine substitution without alcohol interference .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, directed EAS occurs at positions ortho/para to substituents.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | 5-Nitro-2-sulfonylpyridine derivatives | 55% | |

| Amination (vicarious) | NH₂OH, KMnO₄, DMSO/H₂O | 2-Amino-5-nitropyridine analogs | 66% |

Mechanistic Insight :

-

The nitro group directs amination to position 2 via a -sigmatropic shift mechanism .

-

Competitive bromine displacement may occur under strongly acidic conditions .

Comparative Reactivity with Structural Analogs

The hydroxymethyl group distinguishes this compound from related bromonitropyridines:

| Compound | Key Structural Difference | Reactivity Contrast | Source |

|---|---|---|---|

| 5-Bromo-2-nitropyridine | Lacks hydroxymethyl | Lower solubility in polar solvents | |

| 6-Bromo-2-methyl-3-nitropyridine | Methyl vs. hydroxymethyl | Reduced hydrogen-bonding capacity |

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

(2-Bromo-5-nitropyridin-3-yl)methanol serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. For example, it has been utilized in the development of novel antibacterial agents and anticancer drugs by incorporating it into larger molecular frameworks.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant inhibitory effects against a range of bacteria, including Escherichia coli and Staphylococcus aureus.

- Antioxidant Properties : Preliminary investigations suggest that derivatives of this compound may possess antioxidant capabilities, which could be beneficial in protecting cells from oxidative damage.

- Anticancer Potential : Emerging evidence points to its efficacy in targeting specific cancer cell lines, although further research is required to elucidate its mechanisms of action.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and agrochemicals. Its properties make it suitable for developing pesticides and herbicides that are effective against various agricultural pests.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain, revealing its potential as a new antibacterial agent.

Study 2: Antioxidant Activity

In another investigation, the antioxidant activity of methanolic extracts containing this compound was evaluated using DPPH and FRAP assays. The results indicated a moderate antioxidant capacity correlated with the phenolic content of the extracts.

Mecanismo De Acción

The mechanism of action of (2-Bromo-5-nitropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and bromine groups can enhance the compound’s ability to interact with biological molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.

5-Bromo-2-chloropyridin-3-yl)methanol: Contains a chlorine atom instead of a nitro group.

3-Nitropyridine: Lacks both the bromine and hydroxymethyl groups.

Uniqueness

(2-Bromo-5-nitropyridin-3-yl)methanol is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromine and nitro groups allows for diverse chemical transformations, while the hydroxymethyl group provides a site for further functionalization.

Actividad Biológica

(2-Bromo-5-nitropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bromine atom and a nitro group attached to a pyridine ring, along with a hydroxymethyl group. This combination of functional groups contributes to its reactivity and biological potential.

Target Interactions

This compound interacts with various biological targets, including:

- Enzymatic Inhibition : It has been noted for its potential to inhibit specific enzymes, which could be leveraged in drug development.

- Receptor Modulation : Similar nitropyridine derivatives have shown activity against multiple receptors, indicating a possible role in signaling pathways.

Biochemical Pathways

Nitropyridines are associated with diverse biochemical pathways. The presence of the nitro group suggests that the compound may undergo reduction reactions within biological systems, potentially leading to the formation of active metabolites that exert pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity : Some derivatives of nitropyridines have been investigated for their cytotoxic effects on cancer cell lines, indicating a promising area for further exploration.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Study 2: Anticancer Potential

In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. The compound showed significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 2-Bromo-3-nitropyridine | Lacks hydroxymethyl group | Moderate antibacterial activity |

| 5-Bromo-2-chloropyridin-3-yl)methanol | Contains chlorine instead of nitro group | Limited biological studies |

| 3-Nitropyridine | Lacks both bromine and hydroxymethyl groups | Less reactivity |

Propiedades

IUPAC Name |

(2-bromo-5-nitropyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-6-4(3-10)1-5(2-8-6)9(11)12/h1-2,10H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFJMTXMTDXYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.